1-Bromo-4-((4-methylbenzyl)oxy)benzene chemical structure and properties
1-Bromo-4-((4-methylbenzyl)oxy)benzene chemical structure and properties
An In-depth Technical Guide to 1-Bromo-4-((4-methylbenzyl)oxy)benzene: Synthesis, Properties, and Applications
Abstract
1-Bromo-4-((4-methylbenzyl)oxy)benzene is a diaryl ether that serves as a highly versatile synthetic intermediate in modern organic chemistry. Its molecular architecture, featuring a brominated phenyl ring ripe for cross-coupling reactions and a substituted benzyl ether moiety, makes it a valuable building block for constructing complex molecular frameworks. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol, and its strategic applications, particularly in the realms of medicinal chemistry and materials science. The content herein is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
1-Bromo-4-((4-methylbenzyl)oxy)benzene is characterized by a 4-bromophenol core connected via an ether linkage to a 4-methylbenzyl group. This structure provides two key points of chemical reactivity: the carbon-bromine bond on the phenyl ring, which is a prime site for metal-catalyzed cross-coupling, and the benzylic ether, which influences the molecule's overall steric and electronic properties.
While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated from its close structural analog, 1-Bromo-4-(phenylmethoxy)benzene (CAS 6793-92-6), which lacks only the methyl group on the benzyl ring.[1]
Table 1: Physicochemical Properties of 1-Bromo-4-((4-methylbenzyl)oxy)benzene
| Property | Value | Source / Method |
| IUPAC Name | 1-Bromo-4-((4-methylbenzyl)oxy)benzene | - |
| Synonyms | 1-bromo-4-[(4-methylbenzyl)oxy]benzene | |
| Molecular Formula | C₁₄H₁₃BrO | |
| Molecular Weight | 277.16 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from analogs |
| XLogP3 (Estimated) | ~4.8 | Estimated based on analog[1] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
Synthesis via Williamson Etherification
The most direct and reliable method for preparing 1-Bromo-4-((4-methylbenzyl)oxy)benzene is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an appropriate benzyl halide.
Causality of Experimental Design: The selection of a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF) is critical to solvate the cation of the base without solvating the nucleophilic phenoxide, thereby maximizing its reactivity. Potassium carbonate (K₂CO₃) is chosen as a base because it is strong enough to deprotonate the phenol (pKa ~10) but is safer and easier to handle than more reactive bases like sodium hydride (NaH). 4-Methylbenzyl bromide is an excellent electrophile due to the bromine being a good leaving group and the benzylic position being activated for SN2 displacement.
Caption: Williamson Ether Synthesis Workflow.
Detailed Step-by-Step Experimental Protocol
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Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 4-bromophenol).
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Initial Reaction: Stir the suspension at room temperature for 15 minutes. The formation of the potassium 4-bromophenoxide salt will begin.
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Addition of Electrophile: Dissolve 4-methylbenzyl bromide (1.05 eq.) in a minimal amount of acetone and add it dropwise to the reaction mixture.[2]
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Reflux: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.
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Reaction Work-up: After cooling to room temperature, filter the reaction mixture to remove the solid potassium salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
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Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally, brine. The caustic wash is crucial for simplifying purification.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Bromo-4-((4-methylbenzyl)oxy)benzene as a pure solid.
Strategic Applications in Synthesis
The true value of 1-Bromo-4-((4-methylbenzyl)oxy)benzene lies in its role as a bifunctional building block, enabling the sequential and controlled elaboration of complex molecules.
A. The Aryl Bromide Handle for Cross-Coupling
The carbon-bromine bond is a cornerstone of modern synthetic chemistry, serving as a reliable precursor for numerous transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making aryl bromides a good balance of reactivity and stability.[3] This allows for the precise formation of new carbon-carbon or carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in pharmaceuticals.
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Heck-Mizoroki Reaction: Vinylation with alkenes to introduce unsaturated side chains.[3]
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, essential for synthesizing many drug candidates.
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Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, useful in materials science and as precursors for other functional groups.
B. The (4-Methylbenzyl)oxy Moiety
This portion of the molecule is not merely a passive spectator. It serves several key functions:
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Steric and Electronic Modulation: The bulky benzyl ether group can influence the conformation of the final molecule, potentially affecting its binding to biological targets.
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Solubility Control: The ether linkage and hydrocarbon character of the benzyl group increase the lipophilicity of the molecule compared to a free phenol, altering its solubility profile.
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Protecting Group: It serves as a robust protecting group for the phenolic oxygen. If required later in a synthetic sequence, the benzyl ether can be cleaved under specific reductive conditions (e.g., hydrogenolysis with H₂/Pd-C) to reveal the phenol for further functionalization.
Caption: Functional Groups and Resulting Synthetic Pathways.
Safety, Handling, and Storage
As with any laboratory chemical, 1-Bromo-4-((4-methylbenzyl)oxy)benzene must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar brominated aromatic ethers indicate the following hazards and precautions.[4][5]
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Hazard Classification: Expected to be a skin irritant (Category 2) and a serious eye irritant (Category 2). May cause respiratory irritation if inhaled as dust.[4][6]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
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Handling: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
1-Bromo-4-((4-methylbenzyl)oxy)benzene is a strategically designed synthetic intermediate with significant potential for the construction of complex organic molecules. Its utility is defined by the orthogonal reactivity of its aryl bromide and benzyl ether functionalities. The aryl bromide provides a reliable handle for a host of powerful cross-coupling reactions, while the ether moiety allows for fine-tuning of steric and electronic properties and serves as a stable protecting group. This combination makes it an invaluable tool for scientists in drug discovery and materials science, enabling the efficient and controlled synthesis of novel and high-value compounds.
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BenchChem. Essential Safety and Logistical Information for Handling 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
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The Royal Society of Chemistry. Supplementary Information for "Blue-Emitting Iridium(III) Complexes with 1-Aryl-1,2-closo-carborane-Substituted 2-Phenylpyridine Ligands". (2016).
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